molecular formula C18H20N4O2S B2565714 N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251625-47-4

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2565714
CAS No.: 1251625-47-4
M. Wt: 356.44
InChI Key: YIFQEKGQSVEHRA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an acetylphenyl group, a pyrrolidinylpyrimidinyl moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

    Pyrimidinylation: The acetylphenyl intermediate is then subjected to a nucleophilic substitution reaction with 4-(pyrrolidin-1-yl)pyrimidine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinyl and thioacetamide groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-((4-(morpholin-1-yl)pyrimidin-2-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)acetamide

Uniqueness

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the pyrrolidinyl group, which may confer distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFQEKGQSVEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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